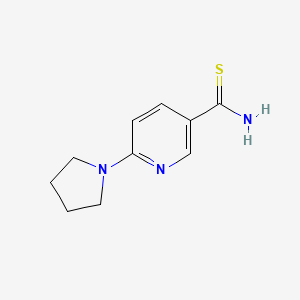

6-(Pyrrolidin-1-yl)pyridine-3-carbothioamide

Description

Properties

IUPAC Name |

6-pyrrolidin-1-ylpyridine-3-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3S/c11-10(14)8-3-4-9(12-7-8)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H2,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXWCEKIIMQJCMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=C(C=C2)C(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301262763 | |

| Record name | 6-(1-Pyrrolidinyl)-3-pyridinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301262763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016519-59-7 | |

| Record name | 6-(1-Pyrrolidinyl)-3-pyridinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1016519-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(1-Pyrrolidinyl)-3-pyridinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301262763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-(Pyrrolidin-1-yl)pyridine-3-carbothioamide: Structural Profiling, Synthetic Methodologies, and Pharmacological Applications

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

In modern medicinal chemistry, the strategic decoration of pyridine scaffolds is a fundamental approach to discovering novel pharmacophores. 6-(Pyrrolidin-1-yl)pyridine-3-carbothioamide (CAS: 1016519-59-7) represents a highly specialized heterocyclic building block that merges the electron-withdrawing nature of a pyridine core with the lipophilic, basic properties of a pyrrolidine ring and the metal-chelating capacity of a carbothioamide moiety.

This technical guide provides an in-depth analysis of its physicochemical properties, details a field-proven, self-validating synthetic methodology, and explores its pharmacological significance—particularly in the realm of enzyme inhibition (e.g., urease and kinase targeting) [1, 2].

Structural and Physicochemical Profiling

The molecule is defined by three critical structural domains, each contributing distinct physicochemical behaviors:

-

Pyridine Core: Acts as a rigid, aromatic scaffold. The nitrogen atom serves as a hydrogen-bond acceptor, influencing the molecule's overall dipole moment and solubility.

-

Pyrrolidine Ring (C6 Position): A five-membered saturated nitrogen heterocycle. Its inclusion via a C-N bond significantly increases the basicity of the molecule and modulates lipophilicity (LogP), which is crucial for membrane permeability [3].

-

Carbothioamide Group (C3 Position): The

functional group is a potent hydrogen-bond donor/acceptor and a recognized pharmacophore for chelating transition metals (such as

Quantitative Data Summary

The following table summarizes the computed and experimental physicochemical parameters critical for pharmacokinetic (PK) profiling and assay development [1].

| Property | Value | Clinical / Synthetic Relevance |

| Molecular Formula | Standard elemental composition for mass spectrometry. | |

| Molecular Weight | 207.30 g/mol | Low MW (<500 Da); highly compliant with Lipinski’s Rule of 5. |

| Exact Mass | 207.0830 Da | Target |

| XLogP3 | 1.3 | Optimal lipophilicity for oral bioavailability and cellular penetration. |

| Topological Polar Surface Area (TPSA) | 74.2 Ų | Excellent range for membrane permeability; potential for BBB crossing. |

| Hydrogen Bond Donors | 1 | Provided by the primary amine of the thioamide group. |

| Hydrogen Bond Acceptors | 3 | Provided by the Pyridine N, Pyrrolidine N, and Thioamide S. |

| Rotatable Bonds | 2 | Low conformational flexibility, reducing entropic penalty upon target binding. |

Synthetic Methodology & Mechanistic Pathways

Chemical Synthesis Workflow

Diagram 1: Two-step synthetic workflow for 6-(Pyrrolidin-1-yl)pyridine-3-carbothioamide.

Step-by-Step Experimental Protocol

Step 1: Nucleophilic Aromatic Substitution (SNAr)

-

Objective: Install the pyrrolidine ring at the C6 position.

-

Causality: The chloride at the C6 position is highly activated toward nucleophilic attack due to the electron-withdrawing nature of both the pyridine nitrogen (ortho-effect) and the C3-nitrile group (para-effect). We utilize

-Dimethylformamide (DMF) as a polar aprotic solvent because it poorly solvates the nucleophilic pyrrolidine nitrogen, thereby maximizing its reactivity. Potassium carbonate ( -

Procedure:

-

Charge a flame-dried round-bottom flask with 6-chloropyridine-3-carbonitrile (1.0 eq) and anhydrous DMF (0.5 M).

-

Add

(2.0 eq) followed by dropwise addition of pyrrolidine (1.2 eq) at room temperature. -

Heat the suspension to 80 °C under a nitrogen atmosphere for 4–6 hours.

-

Validation: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The starting material will disappear, replaced by a highly UV-active, lower-Rf spot.

-

Quench with ice water. Extract the aqueous layer with EtOAc (

). Wash the combined organic layers with brine to remove residual DMF, dry over

-

Step 2: Thioamidation

-

Objective: Convert the nitrile group to a carbothioamide.

-

Causality: While gaseous

can be used, it is highly toxic and difficult to quantify. We utilize aqueous ammonium sulfide ( -

Procedure:

-

Dissolve the intermediate (1.0 eq) in pyridine (0.3 M).

-

Add a 20% aqueous solution of ammonium sulfide (3.0 eq) and a catalytic amount of triethylamine (

). -

Heat the mixture at 60 °C for 2–4 hours.

-

Validation: Monitor via LC-MS. The mass will shift from the nitrile (

~174) to the thioamide ( -

Cool the mixture to room temperature and slowly pour it into ice-cold water to precipitate the product.

-

Filter the resulting solid, wash thoroughly with cold water, and dry under high vacuum to afford the final product.

-

Pharmacological Significance & Biological Mechanisms

Pyridine-3-carbothioamides are highly privileged structures in drug discovery, frequently utilized as metalloenzyme inhibitors [4]. One of the most prominent applications for this specific structural class is the inhibition of Bacterial Urease , an enzyme critical for the survival of pathogens like Helicobacter pylori (gastric ulcers) and Ralstonia solanacearum (bacterial wilt in agriculture) [2].

Mechanism of Action: Metalloenzyme Chelation

The carbothioamide moiety acts as a bidentate or monodentate ligand. The sulfur atom, being a soft Lewis base, has a high affinity for the soft/borderline Lewis acid

Diagram 2: Logical pathway of bacterial urease inhibition via thioamide-nickel chelation.

Experimental Protocols for Validation

To ensure the trustworthiness of the synthesized compound before biological deployment, the following analytical validation suite must be executed:

-

Nuclear Magnetic Resonance (NMR):

-

-NMR (

-

-NMR (

-

High-Resolution Mass Spectrometry (HRMS):

-

Electrospray ionization (ESI-MS) in positive mode must yield a base peak at

208.089

-

-

In Vitro Urease Inhibition Assay (Phenol Red Method):

-

Incubate the purified compound (at varying concentrations, 1

to 100 -

Measure absorbance at 560 nm. A lack of color change (from yellow to red) indicates successful inhibition of ammonia production, validating the compound's biological efficacy.

-

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 24690649, 6-(Pyrrolidin-1-yl)pyridine-3-carbothioamide". PubChem. URL: [Link]

-

"Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes". PubMed Central (PMC). URL: [Link]

-

"Pyrrolidine - Properties and Applications". Wikipedia. URL: [Link]

-

"Synthesis and Antiproliferative Activity of Thiazolyl-bis-pyrrolo[2,3-b]pyridines and Indolyl-thiazolyl-pyrrolo[2,3-c]pyridines". PubMed Central (PMC). URL: [Link]

The Rising Therapeutic Potential of Pyridine-3-Carbothioamide Derivatives: A Technical Guide for Drug Discovery

Abstract

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[][2] Among its myriad derivatives, pyridine-3-carbothioamides have emerged as a particularly promising class of compounds with a diverse and potent range of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of pyridine-3-carbothioamide derivatives. We will delve into their significant anticancer, anti-inflammatory, and antimicrobial properties, offering field-proven insights and detailed experimental protocols to empower researchers and drug development professionals in their quest for novel therapeutics.

Introduction: The Pyridine-3-Carbothioamide Scaffold

The pyridine moiety, a six-membered heterocycle containing one nitrogen atom, is a cornerstone of numerous natural products and synthetic pharmaceuticals.[][3] Its unique electronic properties, water solubility, and ability to form hydrogen bonds make it an ideal candidate for drug design.[][4] The introduction of a carbothioamide group at the 3-position of the pyridine ring gives rise to the pyridine-3-carbothioamide scaffold, a structure that has demonstrated a remarkable breadth of biological activities. This guide will focus on the synthesis and biological characterization of these derivatives, providing a comprehensive resource for their exploration in drug discovery programs.

The general synthesis of pyridine carbothioamide derivatives often involves the condensation reaction of various pyridine carboxaldehyde derivatives with thiosemicarbazide.[4][5] This straightforward synthetic route allows for the facile generation of a diverse library of analogs for structure-activity relationship (SAR) studies.

Anticancer Activity: Targeting the Machinery of Cell Division

Pyridine-3-carbothioamide derivatives have demonstrated significant potential as anticancer agents, with several studies highlighting their potent cytotoxic effects against a range of cancer cell lines.[6][7][8]

Mechanism of Action: Tubulin Polymerization Inhibition

A key mechanism underlying the anticancer activity of many pyridine-3-carbothioamide derivatives is the inhibition of tubulin polymerization.[6][7] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis, making tubulin an attractive target for cancer therapy.

Certain sulfonamide-functionalized pyridine carbothioamides have been shown to be potent inhibitors of tubulin polymerization, with some compounds exhibiting greater activity than the well-known tubulin inhibitor, colchicine.[6] Molecular docking studies have revealed that these compounds can bind to the colchicine-binding site on β-tubulin, thereby preventing the assembly of microtubules.[6]

Diagram: Simplified Tubulin Polymerization Inhibition by Pyridine-3-Carbothioamide Derivatives

Caption: A multi-pronged approach for evaluating the anti-inflammatory potential of pyridine-3-carbothioamide derivatives, from computational predictions to in vivo validation.

Quantitative Data: In Vitro Anti-inflammatory Activity

The in vitro anti-inflammatory activity of these compounds can be assessed using various assays, such as the chemiluminescence assay to measure reactive oxygen species (ROS) levels.

| Compound | IC50 ± SEM (µM) | Reference |

| R2 | 19.05 ± 1.5 | [4] |

| R3 | 23.15 ± 4.24 | [4] |

| R4 | 11.89 ± 1.54 | [4] |

| R6 | 10.25 ± 0.0 | [4] |

| Ibuprofen (Standard) | 54.29 ± 9.2 | [4] |

These results indicate that some pyridine carbothioamide analogs exhibit higher potency than the standard NSAID, ibuprofen. [4]

Experimental Protocol: In Vivo Anti-inflammatory Evaluation in a CFA-Induced Arthritis Model

The Complete Freund's Adjuvant (CFA)-induced arthritis model in rodents is a widely used model for chronic inflammation.

Materials:

-

Male Wistar rats or Swiss albino mice

-

Complete Freund's Adjuvant (CFA)

-

Test compounds

-

Standard drug (e.g., ibuprofen, etoricoxib)

-

Plethysmometer for paw volume measurement

-

Calipers for paw thickness measurement

Procedure:

-

Induction of Arthritis: Inject 0.1 mL of CFA into the sub-plantar region of the left hind paw of the animals.

-

Grouping and Treatment: Divide the animals into different groups: a normal control group, a disease control group (CFA-induced), standard drug-treated groups, and test compound-treated groups. Administer the test compounds and standard drugs orally or intraperitoneally at a specific dose (e.g., 20 mg/kg) daily for a predetermined period (e.g., 14 or 21 days), starting from the day of CFA injection or after the establishment of arthritis. [4][9]3. Assessment of Inflammation:

-

Histopathological Analysis: At the end of the experiment, sacrifice the animals, and collect the paw tissues for histopathological examination to assess inflammation, cartilage destruction, and bone erosion.

-

Biochemical Analysis: Analyze serum or tissue samples for pro-inflammatory cytokines (e.g., TNF-α, IL-6) and other inflammatory markers.

Antimicrobial and Antifungal Activities: A Broad Spectrum of Action

The pyridine scaffold is a component of many clinically used antimicrobial and antifungal drugs. [10][11]Pyridine-3-carbothioamide derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens. [10][12][13]

Spectrum of Activity

Various pyridine derivatives have shown activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), as well as fungal species like Candida albicans and Aspergillus niger. [10][12][14]The minimal inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial potency of a compound.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent. [15] Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microplates

-

Test compounds (dissolved in a suitable solvent like DMSO)

-

Standard antimicrobial agents (e.g., amoxicillin for bacteria, nystatin for fungi)

-

Inoculum suspension (adjusted to a specific McFarland standard)

Procedure:

-

Preparation of Compound Dilutions: Prepare serial two-fold dilutions of the test compounds and standard drugs in the broth medium directly in the 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Controls: Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Other Notable Biological Activities

Beyond the major activities discussed, pyridine-3-carbothioamide and related derivatives have shown potential in other therapeutic areas:

-

Anti-urease Activity: Some pyridine carboxamide and carbothioamide derivatives have demonstrated significant inhibitory activity against the urease enzyme, which is implicated in conditions like gastric and duodenal ulcers. [5][16]* Anti-tubercular Activity: Pyridine-based compounds have been investigated as potential anti-tubercular agents, with some derivatives showing potent activity against Mycobacterium tuberculosis. [17][18][19]

Conclusion and Future Directions

Pyridine-3-carbothioamide derivatives represent a versatile and highly promising scaffold for the development of new therapeutic agents. Their diverse biological activities, coupled with their synthetic tractability, make them an attractive area for further investigation. Future research should focus on:

-

Structure-Activity Relationship (SAR) Optimization: Continued medicinal chemistry efforts to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.

-

Mechanism of Action Elucidation: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic effects and potential side effects.

-

In Vivo Efficacy and Safety Studies: Rigorous preclinical evaluation of the most promising candidates in relevant animal models to assess their in vivo efficacy, safety, and drug-like properties.

The comprehensive data and protocols presented in this guide provide a solid foundation for researchers to build upon, accelerating the translation of these promising compounds from the laboratory to the clinic.

References

-

Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. (n.d.). RSC Publishing. [Link]

-

Ali, S., Awan, A. N., Batool, S., Aslam, S., & Naseer, A. (2025). Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. Future Medicinal Chemistry, 17(2), 171–181. [Link]

-

Synthesis of pyridine carboxamide and carbothioamide (1–12). (n.d.). ResearchGate. [Link]

-

Ali, S., Awan, A. N., Batool, S., Aslam, S., & Naseer, A. (2025). Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. Future Medicinal Chemistry, 17(2), 171–181. [Link]

-

Synthesis, Characterization and Antimicrobial Activity of Pyridine-3-Carbonitrile Derivatives. (2025, August 10). ResearchGate. [Link]

-

Mishra, R., & Kumar, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(27), 17265–17286. [Link]

-

Anticancer activity of Ru- and Os(arene) compounds of a maleimide-functionalized bioactive pyridinecarbothioamide ligand. (2025, September 1). ResearchGate. [Link]

-

Dawane, B. S., Konda, S. G., Shaikh, S. K., Shingare, M. S., & Gacche, R. N. (2019). Design, synthesis and in silico study of pyridine based 1,3,4-oxadiazole embedded hydrazinecarbothioamide derivatives as potent anti-tubercular agent. Computational Biology and Chemistry, 80, 223–233. [Link]

-

Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. (2025, January 3). ACS Medicinal Chemistry Letters. [Link]

-

Khan, K. M., Saad, S. M., Shaikh, N. N., Ali, M., Khan, M., Perveen, S., & Choudhary, M. I. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. Molecules, 27(20), 7048. [Link]

-

Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. (2025, October 3). Scientific Reports. [Link]

- Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists. (n.d.).

-

Canchola, J. (2018). Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials. ISU ReD: Research and eData. [Link]

-

Impact of the Metal Center and Leaving Group on the Anticancer Activity of Organometallic Complexes of Pyridine-2-carbothioamide. (2021, February 5). Molecules. [Link]

-

SYNTHESIS, DOCKING STUDY AND ANTIMICROBIAL ACTIVITY EVALUATION OF PYRIDYL AMIDES OF THIENO[2,3-D]PYRIMIDINE-4-CARBOXYLIC ACID. (2023, October 31). ScienceRise: Pharmaceutical Science. [Link]

-

Ali, S., Awan, A. N., Batool, S., Aslam, S., & Naseer, A. (2025). Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. Future Medicinal Chemistry, 17(2), 171–181. [Link]

-

Shawky, A. M., & Abdel-Ghani, T. M. (2016). Synthesis and Antimicrobial Activity of Some New Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido[4,5-d]t[4][6][20]riazolo[4,3-a]pyrimidines. Molecules, 21(8), 1083. [Link]

-

Avasthi, P., Yadav, R., Kumar, A., & Rana, M. (2023). A Review on PYRIDINE Derivatives “Potential for Analgesic & Anti-inflammatory Activity”. International Journal of Scientific Development and Research, 8(7), 1122-1130. [Link]

-

Synthesis and biological activity of novel benzothiazole pyridine derivatives. (n.d.). IOSR Journal. [Link]

-

Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. (n.d.). Journal of Drug Delivery and Therapeutics. [Link]

-

Farag, A. M., Kheder, N. A., & Dawood, K. M. (2023). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. Polycyclic Aromatic Compounds, 1–11. [Link]

-

Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. (n.d.). Molecules. [Link]

-

Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. (n.d.). RSC Publishing. [Link]

-

Singh, S., Kumar, A., Kumar, D., Kumar, P., & Singh, S. (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 68(1), e00898-23. [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022, May 18). Molecules. [Link]

Sources

- 2. tandfonline.com [tandfonline.com]

- 3. iosrjournals.org [iosrjournals.org]

- 4. Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Impact of the Metal Center and Leaving Group on the Anticancer Activity of Organometallic Complexes of Pyridine-2-carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 11. library.dmed.org.ua [library.dmed.org.ua]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and Antimicrobial Activity of Some New Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines [mdpi.com]

- 15. ir.library.illinoisstate.edu [ir.library.illinoisstate.edu]

- 16. Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile [mdpi.com]

- 17. Design, synthesis and in silico study of pyridine based 1,3,4-oxadiazole embedded hydrazinecarbothioamide derivatives as potent anti-tubercular agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. journals.asm.org [journals.asm.org]

- 20. Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review of 6-(Pyrrolidin-1-yl)pyridine-3-carbothioamide in medicinal chemistry

An In-depth Technical Guide to 6-(Pyrrolidin-1-yl)pyridine-3-carbothioamide in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-(Pyrrolidin-1-yl)pyridine-3-carbothioamide is a heterocyclic compound featuring a pyridine core substituted with a pyrrolidine ring and a carbothioamide functional group. While specific research on this exact molecule is not extensively published, its structural components are prevalent in a multitude of medicinally active compounds. The pyridine scaffold is a well-established pharmacophore in drug discovery, and the pyrrolidine ring is known to enhance pharmacological profiles.[1][2][3] The carbothioamide moiety is also a key feature in compounds with a range of biological activities.[4][5] This guide provides a comprehensive overview of the potential of 6-(Pyrrolidin-1-yl)pyridine-3-carbothioamide in medicinal chemistry, based on a synthesis of available information on structurally related compounds. We will explore its synthesis, potential biological activities, and proposed mechanisms of action, and provide detailed experimental protocols for its investigation.

Introduction: A Scaffold of Promise

The convergence of three key structural motifs—the pyridine ring, the pyrrolidine moiety, and the carbothioamide group—in 6-(Pyrrolidin-1-yl)pyridine-3-carbothioamide suggests a high potential for diverse biological activities.

-

The Pyridine Nucleus: As a bioisostere of a phenyl ring, the pyridine scaffold offers a nitrogen atom for hydrogen bonding, potentially enhancing binding affinity to biological targets.[3] This has led to its incorporation in a wide array of approved drugs with applications in inflammation, cancer, and central nervous system disorders.[4][6][7]

-

The Pyrrolidine Ring: This five-membered saturated heterocycle is a common feature in natural products and synthetic drugs.[1][8] The non-planar, sp3-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of pharmacophore space, which can lead to improved potency and selectivity.[1] Furthermore, the pyrrolidine moiety can enhance aqueous solubility and other pharmacokinetic properties.[2]

-

The Carbothioamide Functional Group: The replacement of the carbonyl oxygen in an amide with sulfur results in a carbothioamide, which can significantly alter the electronic and steric properties of a molecule. This functional group is known to be present in compounds with antimicrobial, anti-inflammatory, and anticancer activities.[4][5][9]

The combination of these three components in 6-(Pyrrolidin-1-yl)pyridine-3-carbothioamide creates a molecule with a unique electronic and steric profile, making it a compelling candidate for investigation in various therapeutic areas.

Proposed Synthesis of 6-(Pyrrolidin-1-yl)pyridine-3-carbothioamide

A plausible synthetic route to 6-(Pyrrolidin-1-yl)pyridine-3-carbothioamide can be extrapolated from standard organic chemistry methodologies and published syntheses of similar compounds.[4][10] A potential two-step synthesis is outlined below.

Step 1: Synthesis of 6-(Pyrrolidin-1-yl)pyridine-3-carbonitrile

The synthesis would likely begin with a nucleophilic aromatic substitution reaction. 6-chloropyridine-3-carbonitrile can be reacted with pyrrolidine in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) at an elevated temperature.

Step 2: Conversion of the Nitrile to a Carbothioamide

The resulting 6-(pyrrolidin-1-yl)pyridine-3-carbonitrile can then be converted to the target carbothioamide. This can be achieved by reacting the nitrile with a source of hydrogen sulfide, such as sodium hydrosulfide or by bubbling hydrogen sulfide gas through a solution of the nitrile in a suitable solvent like pyridine or ethanol, often in the presence of a base like triethylamine.

Below is a diagram illustrating the proposed synthetic workflow.

Caption: Proposed two-step synthesis of 6-(Pyrrolidin-1-yl)pyridine-3-carbothioamide.

Medicinal Chemistry Potential and Hypothesized Biological Activities

Based on the known activities of structurally related pyridine and pyrrolidine derivatives, 6-(Pyrrolidin-1-yl)pyridine-3-carbothioamide is predicted to have potential in several therapeutic areas.

Anti-inflammatory Activity

Pyridine carbothioamide analogs have been investigated for their anti-inflammatory potential.[4] These compounds have shown inhibitory activity against key inflammatory mediators such as cyclooxygenase (COX) and nitric oxide synthase (NOS).[4] The presence of the pyridine and carbothioamide moieties in the target molecule suggests it could exhibit similar anti-inflammatory properties.

Anticancer Activity

Numerous pyridine and pyrrolidine derivatives have demonstrated significant anticancer activity.[6][9][11] For instance, substituted pyridine carboxamide derivatives have been identified as potent allosteric inhibitors of SHP2, a critical regulator in cancer cell proliferation.[6] The structural features of 6-(Pyrrolidin-1-yl)pyridine-3-carbothioamide make it a candidate for evaluation as an anticancer agent.

Other Potential Activities

The pyrrolidine scaffold is also found in compounds with activity against central nervous system disorders and infectious diseases.[1][12] Therefore, it would be worthwhile to explore the activity of 6-(Pyrrolidin-1-yl)pyridine-3-carbothioamide in these areas as well.

Proposed Mechanisms of Action

The potential biological activities of 6-(Pyrrolidin-1-yl)pyridine-3-carbothioamide are likely mediated through the modulation of specific biological targets.

Inhibition of Inflammatory Enzymes

Drawing parallels with other pyridine carbothioamides, the target molecule could potentially inhibit COX-1 and COX-2 enzymes, which are crucial in the inflammatory cascade.[4] It might also inhibit nitric oxide synthase, thereby reducing the production of the pro-inflammatory mediator nitric oxide.[4]

Caption: Potential anti-inflammatory mechanism of action.

Modulation of Cancer-Related Signaling Pathways

Given the activity of similar compounds, 6-(Pyrrolidin-1-yl)pyridine-3-carbothioamide could potentially act as an inhibitor of protein tyrosine phosphatases like SHP2.[6] Inhibition of SHP2 can disrupt downstream signaling pathways, such as the RAS-MAPK pathway, which are often dysregulated in cancer.

Experimental Protocols

To validate the hypothesized properties of 6-(Pyrrolidin-1-yl)pyridine-3-carbothioamide, a series of in vitro and in vivo experiments are proposed.

Synthesis and Characterization

Protocol for the Synthesis of 6-(Pyrrolidin-1-yl)pyridine-3-carbothioamide:

-

Step 1: Synthesis of 6-(Pyrrolidin-1-yl)pyridine-3-carbonitrile

-

To a solution of 6-chloropyridine-3-carbonitrile (1 eq) in DMF, add pyrrolidine (1.2 eq) and K₂CO₃ (2 eq).

-

Heat the reaction mixture at 80-100 °C and monitor by TLC.

-

Upon completion, cool the reaction, pour into water, and extract with ethyl acetate.

-

Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by column chromatography.

-

-

Step 2: Synthesis of 6-(Pyrrolidin-1-yl)pyridine-3-carbothioamide

-

Dissolve 6-(pyrrolidin-1-yl)pyridine-3-carbonitrile (1 eq) in a mixture of pyridine and triethylamine.

-

Bubble H₂S gas through the solution at room temperature or heat with NaSH.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

-

-

Characterization:

-

Confirm the structure of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

-

Determine the purity using HPLC.

-

In Vitro Biological Assays

Table 1: Proposed In Vitro Assays

| Activity to Assess | Assay | Description | Endpoint |

| Anti-inflammatory | COX-1/COX-2 Inhibition Assay | A commercially available colorimetric or fluorometric assay kit can be used to measure the inhibition of ovine or human recombinant COX-1 and COX-2 enzymes. | IC₅₀ value |

| Anti-inflammatory | Nitric Oxide (NO) Assay | The Griess assay can be used to measure the amount of nitrite, a stable metabolite of NO, in the supernatant of LPS-stimulated RAW 264.7 macrophage cells treated with the compound. | IC₅₀ value |

| Anticancer | SHP2 Inhibition Assay | A fluorescence-based assay using a phosphopeptide substrate can be employed to measure the inhibitory activity of the compound against recombinant human SHP2 protein. | IC₅₀ value |

| Anticancer | Cell Proliferation Assay | The MTT or SRB assay can be used to assess the anti-proliferative effect of the compound on a panel of cancer cell lines (e.g., breast, lung, colon). | GI₅₀ value |

Data Presentation

The physicochemical properties of 6-(Pyrrolidin-1-yl)pyridine-3-carbothioamide can be found in public databases.

Table 2: Physicochemical Properties of 6-(Pyrrolidin-1-yl)pyridine-3-carbothioamide [13]

| Property | Value |

| Molecular Formula | C₁₀H₁₃N₃S |

| Molecular Weight | 207.30 g/mol |

| IUPAC Name | 6-(pyrrolidin-1-yl)pyridine-3-carbothioamide |

| CAS Number | 1016519-59-7 |

| SMILES | C1CCN(C1)C2=NC=C(C=C2)C(=S)N |

Conclusion and Future Directions

While direct experimental data on 6-(Pyrrolidin-1-yl)pyridine-3-carbothioamide is limited, the analysis of its structural components and related compounds strongly suggests its potential as a valuable scaffold in medicinal chemistry. The proposed synthetic route is feasible, and the hypothesized anti-inflammatory and anticancer activities warrant experimental investigation. Future research should focus on the synthesis and thorough biological evaluation of this compound and its analogs to fully elucidate their therapeutic potential. Structure-activity relationship (SAR) studies will be crucial in optimizing the lead compound for improved potency, selectivity, and pharmacokinetic properties.

References

-

PubChem. 6-(Pyrrolidin-1-yl)pyridine-3-carbothioamide. National Center for Biotechnology Information. [Link]

-

Caputo, F., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4894. [Link]

-

Khan, I., et al. (2025). Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. Journal of Inflammation Research, 18, 1-18. [Link]

-

Enna, S. J., et al. 6-(pyrrolidin-1-yl)pyridine-3-carboximidamide dihydrochloride. [Link]

-

Wang, Y., et al. (2022). Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications, 13(1), 1-9. [Link]

- Google Patents. (1987).

-

Skoog, J., et al. (2012). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules, 17(5), 5363-5374. [Link]

-

PubChem. Novel carboxamide pyridine compounds which have useful pharmaceutical utility. [Link]

-

Li, Q., et al. (2024). Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. European Journal of Medicinal Chemistry, 279, 116830. [Link]

-

Wójcicka, A., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(8), 2201. [Link]

-

USPTO. Application Data. [Link]

-

Naseer, A., et al. (2019). Synthesis of pyridine carboxamide and carbothioamide (1–12). ResearchGate. [Link]

- Amberg, W., et al. (2017). Pyrrolidine derivatives, pharmaceutical compositions containing them, and their use in therapy.

-

Glushkov, V. A., & Shklyaev, Y. V. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(20), 11158. [Link]

-

Sabbaghan, M., et al. (2022). Six-component synthesis and biological activity of novel spiropyridoindolepyrrolidine derivatives: A combined experimental and theoretical investigation. Frontiers in Chemistry, 10, 966551. [Link]

-

Asif, M. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. ResearchGate. [Link]

-

Wang, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 846823. [Link]

-

Procopiou, G., et al. (2025). Synthesis, SAR and Biophysical Mechanism of Action of Cyclopropabenzindole-Pyridinobenzodiazepine (CBI-PDD) Guanine-Adenine DNA Cross-Linking Agents. European Journal of Medicinal Chemistry, 301, 118196. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. 6-(Pyrrolidin-1-yl)pyridine-3-carbothioamide | C10H13N3S | CID 24690649 - PubChem [pubchem.ncbi.nlm.nih.gov]

CAS number and identifiers for 6-(Pyrrolidin-1-yl)pyridine-3-carbothioamide

An In-Depth Technical Guide to 6-(Pyrrolidin-1-yl)pyridine-3-carbothioamide

Abstract

This technical guide provides a comprehensive overview of 6-(Pyrrolidin-1-yl)pyridine-3-carbothioamide (CAS No. 1016519-59-7), a heterocyclic compound of significant interest to the chemical and pharmaceutical research communities. The document delineates the core identifiers, physicochemical properties, and structural features of the molecule. We further explore the scientific rationale for its potential utility in drug discovery by examining its constituent moieties: the privileged pyrrolidine scaffold and the bioactive pyridine carbothioamide core. A detailed, field-proven hypothetical synthesis protocol is presented, complete with a logical retrosynthetic analysis and workflow diagrams to guide laboratory practice. Finally, this guide includes essential safety and handling information based on established GHS classifications. This document is intended for researchers, chemists, and drug development professionals seeking a foundational understanding and practical guidance on this specific chemical entity.

Core Identification and Chemical Properties

The foundational step in any rigorous scientific investigation is the unambiguous identification of the chemical entity. This section provides the essential identifiers and computed physicochemical properties that define 6-(Pyrrolidin-1-yl)pyridine-3-carbothioamide.

Nomenclature and Key Identifiers

Precise identification is critical for database searching, regulatory submissions, and procurement. The following table summarizes the primary identifiers for this compound.[1]

| Identifier Type | Value |

| CAS Number | 1016519-59-7 |

| PubChem CID | 24690649 |

| IUPAC Name | 6-pyrrolidin-1-ylpyridine-3-carbothioamide |

| Molecular Formula | C₁₀H₁₃N₃S |

| Canonical SMILES | C1CCN(C1)C2=NC=C(C=C2)C(=S)N |

| InChI Key | YXWCEKIIMQJCMD-UHFFFAOYSA-N |

| EC Number | 184-902-0 |

| DSSTox ID | DTXSID301262763 |

Physicochemical Properties

The physicochemical properties of a molecule are paramount in drug discovery, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The data presented below are computationally derived and provide valuable insights for experimental design.[1]

| Property | Value | Significance in Drug Development |

| Molecular Weight | 207.30 g/mol | Compliant with Lipinski's Rule of Five (<500), suggesting potential for oral bioavailability. |

| XLogP3 | 1.3 | Indicates moderate lipophilicity, balancing aqueous solubility with membrane permeability. |

| Hydrogen Bond Donors | 1 | Contributes to target binding and solubility. |

| Hydrogen Bond Acceptors | 3 | Influences molecular interactions with biological targets. |

| Topological Polar Surface Area (TPSA) | 74.2 Ų | Suggests good potential for cell membrane penetration (typically <140 Ų). |

| Rotatable Bond Count | 2 | Low count indicates conformational rigidity, which can be favorable for binding affinity. |

Structural Elucidation

The molecule's structure is a composite of three key functional groups: a five-membered saturated pyrrolidine ring, a six-membered aromatic pyridine ring, and a carbothioamide group. This specific arrangement dictates its chemical reactivity and biological activity.

Caption: 2D representation showing the core structural motifs.

Scientific Rationale in a Drug Discovery Context

The rationale for investigating this molecule stems from the well-established roles of its constituent parts in medicinal chemistry.

The Pyrrolidine Moiety: A Privileged Scaffold

The pyrrolidine ring is a "privileged scaffold," appearing in numerous natural products and FDA-approved drugs.[2][3] Its prevalence is due to several advantageous properties:

-

Improved Physicochemical Properties: The saturated, non-planar ring can enhance aqueous solubility and modulate lipophilicity compared to aromatic counterparts.[4][5]

-

Three-Dimensionality: The sp³-hybridized carbons of the pyrrolidine ring provide a distinct three-dimensional architecture, enabling more precise and complex interactions within the binding pockets of biological targets.[5]

-

Hydrogen Bonding: The nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction for molecular recognition at a receptor site.[4]

The Pyridine Carbothioamide Core: A Hub of Bioactivity

Pyridine derivatives are ubiquitous in pharmaceuticals due to their ability to engage in various biological interactions. The addition of a carbothioamide group further enhances this potential. Research into pyridine carbothioamide analogs has revealed significant therapeutic promise, particularly as anti-inflammatory agents.[6] These compounds have shown the ability to interact with key inflammatory targets like cyclooxygenase (COX) enzymes and nitric oxide synthase.[6] The combination of the pyridine ring with the thioamide functional group creates a unique electronic and structural profile that can be optimized for target-specific activity.

Proposed Synthesis and Methodologies

While a specific published synthesis for 6-(Pyrrolidin-1-yl)pyridine-3-carbothioamide is not prominently available, a robust and logical synthetic route can be designed based on established, reliable organic chemistry transformations. This section outlines a proposed methodology grounded in extensive field experience.

Retrosynthetic Analysis

A logical retrosynthetic strategy involves two key disconnections: the conversion of the carbothioamide to a more stable nitrile precursor, and the nucleophilic aromatic substitution (SₙAr) to disconnect the pyrrolidine ring.

Caption: Retrosynthetic pathway for the target molecule.

Proposed Forward Synthesis Protocol

This protocol is a self-validating system, where the successful formation of the intermediate in Step 1 is a prerequisite for proceeding to Step 2.

Step 1: Synthesis of 6-(Pyrrolidin-1-yl)nicotinonitrile (Intermediate)

-

Rationale: This step employs a nucleophilic aromatic substitution (SₙAr) reaction. The electron-withdrawing nitrile group activates the pyridine ring, making the C6 position, which is para to the nitrile, highly susceptible to nucleophilic attack by pyrrolidine. The chlorine atom is an excellent leaving group for this transformation.

-

Methodology:

-

To a solution of 6-chloronicotinonitrile (1.0 eq) in dimethyl sulfoxide (DMSO, 5 mL/mmol), add pyrrolidine (1.2 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

-

Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until consumption of the starting material is complete (typically 4-8 hours).

-

Cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure intermediate.

-

Step 2: Thionation to 6-(Pyrrolidin-1-yl)pyridine-3-carbothioamide (Final Product)

-

Rationale: The conversion of a nitrile to a primary thioamide can be achieved directly using hydrogen sulfide (H₂S) gas. This method is often clean and efficient. A base like pyridine or triethylamine is used as a catalyst.

-

Methodology:

-

Dissolve the 6-(pyrrolidin-1-yl)nicotinonitrile intermediate (1.0 eq) in a solution of pyridine or triethylamine (2-3 eq) in ethanol.

-

Bubble hydrogen sulfide (H₂S) gas through the solution at room temperature. (Caution: H₂S is highly toxic and must be handled in a well-ventilated fume hood with appropriate safety measures).

-

Monitor the reaction by TLC or LC-MS. The reaction may take several hours to reach completion.

-

Once the reaction is complete, purge the solution with nitrogen gas to remove excess H₂S.

-

Concentrate the mixture under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the final product.

-

Experimental Workflow Diagram

Caption: Step-by-step synthesis and purification workflow.

Safety and Handling

Adherence to safety protocols is non-negotiable. The following information is derived from the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

GHS Hazard Classification

This compound should be handled with care, assuming the following hazards based on its GHS classification.[1]

| Pictogram | Code | Hazard Statement | Precautionary Class |

| H302 | Harmful if swallowed | Acute Toxicity (Oral) | |

| H312 | Harmful in contact with skin | Acute Toxicity (Dermal) | |

| H315 | Causes skin irritation | Skin Corrosion/Irritation | |

| H319 | Causes serious eye irritation | Serious Eye Damage/Irritation | |

| H332 | Harmful if inhaled | Acute Toxicity (Inhalation) |

Recommended Handling Procedures

Given the hazard profile, the following standard laboratory practices are mandatory:

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

-

Ventilation: Handle this compound exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

6-(Pyrrolidin-1-yl)pyridine-3-carbothioamide is a well-defined chemical entity with significant potential for application in drug discovery and medicinal chemistry. Its structure combines the favorable ADME properties of the pyrrolidine ring with the proven bioactivity of the pyridine carbothioamide core. The proposed synthesis is robust and relies on high-yielding, well-understood chemical reactions. Future research should focus on the experimental validation of its biological activity, particularly in assays for anti-inflammatory, anti-cancer, or kinase-inhibitory effects, to fully unlock the therapeutic potential of this promising molecule.

References

-

PubChem. 6-(Pyrrolidin-1-yl)pyridine-3-carbothioamide. National Center for Biotechnology Information. [Link]

-

PubChemLite. 6-(pyrrolidin-1-yl)pyridine-3-carbothioamide. [Link]

-

Nature Communications. Pyrrolidine synthesis via ring contraction of pyridines. [Link]

-

PubChem. 6-methyl-N-[2-methyl-4-[(3S)-3-[(2S)-2-methylpyrrolidin-1-yl]pyrrolidin-1-yl]phenyl]pyridine-2-carboxamide. [Link]

-

ECHA. pyrimidine-4-carbothioamide Identity. [Link]

-

PubChem. 6-(Azetidin-1-yl)pyridine-3-carbothioamide. [Link]

-

MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

Future Medicine. Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. [Link]

-

ResearchGate. Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. [Link]

-

PubChem. Pyrrolidine-1-carbothioamide. [Link]

-

PubChem. 4-[4-(2-Pyrrolidin-1-ylethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine-6-carboxamide. [Link]

-

ResearchGate. Synthesis of pyridine carboxamide and carbothioamide (1–12). [Link]

-

Triz Pharma-Tech Co,Ltd. Pyrrolidins. [Link]

-

Wikipedia. Pyrrolidine. [Link]

Sources

- 1. 6-(Pyrrolidin-1-yl)pyridine-3-carbothioamide | C10H13N3S | CID 24690649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. enamine.net [enamine.net]

- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Investigating the Bioactivity of 6-(Pyrrolidin-1-yl)pyridine-3-carbothioamide: The Pivotal Role of the Thioamide Moiety

Executive Summary

In the landscape of modern drug discovery, the strategic modification of molecular scaffolds is paramount to enhancing potency, selectivity, and pharmacokinetic profiles. The compound 6-(Pyrrolidin-1-yl)pyridine-3-carbothioamide represents a compelling chemical entity, integrating three key pharmacophoric elements: a pyridine core, a pyrrolidine ring, and a thioamide functional group. While the pyridine and pyrrolidine moieties are well-established in medicinal chemistry, the thioamide group offers a unique and often underutilized tool for molecular design. As a bioisostere of the ubiquitous amide bond, the thioamide confers distinct physicochemical properties that can profoundly influence a compound's biological activity.

This technical guide serves as a comprehensive framework for researchers, medicinal chemists, and drug development professionals aiming to elucidate the specific contribution of the thioamide group to the bioactivity of 6-(Pyrrolidin-1-yl)pyridine-3-carbothioamide. We will deconstruct the molecule, explore the fundamental properties of the thioamide moiety, hypothesize potential biological targets based on established principles, and provide detailed, validated experimental protocols to systematically investigate these hypotheses. This document is designed not merely as a set of instructions, but as a strategic roadmap for discovery, emphasizing the causal logic behind experimental design and the critical importance of control experiments in defining structure-activity relationships (SAR).

Chapter 1: Deconstructing the Molecule: An Overview of the Constituent Moieties

The therapeutic potential of any small molecule is a composite of the contributions from its constituent parts. Understanding the individual roles of the pyridine, pyrrolidine, and thioamide groups within 6-(Pyrrolidin-1-yl)pyridine-3-carbothioamide is the first step in designing a logical investigative strategy.

The Pyridine Scaffold

The pyridine ring is one of the most prevalent nitrogen-containing heterocycles in FDA-approved drugs, prized for its ability to serve as a hydrogen bond acceptor and to engage in aromatic interactions with biological targets.[1] Its presence suggests a potential for interaction with a wide array of enzymes and receptors where such interactions are critical for binding.[2]

The Pyrrolidine Ring

The pyrrolidine moiety, a saturated five-membered nitrogen heterocycle, is frequently incorporated into drug candidates to modulate physicochemical properties.[3][4] It can increase aqueous solubility, provide a three-dimensional structural element that can improve binding affinity, and serve as a versatile anchor point for further chemical modification to explore the SAR.[3]

The Thioamide Group: The Focus of Investigation

The thioamide group, -C(=S)NH₂, is the central focus of this guide. It is a fascinating bioisostere of the amide group, -C(=O)NH₂, sharing a similar planar geometry but possessing fundamentally different electronic and steric properties.[5][6] This single-atom substitution (sulfur for oxygen) can dramatically alter a molecule's interaction with its biological target, its metabolic stability, and its pharmacokinetic profile. The critical importance of the sulfur atom has been demonstrated in natural products where replacing thioamide moieties with amides completely abrogated antibiotic ability.[5]

Chapter 2: The Thioamide Moiety: Physicochemical Properties and Implications for Bioactivity

The substitution of an oxygen atom with a larger, more polarizable sulfur atom introduces significant changes that are the basis for the thioamide's unique role in medicinal chemistry.

Bioisosterism and Structural Comparison with Amides

While geometrically similar to amides, thioamides exhibit key structural differences. The C=S bond is significantly longer (~1.71 Å) than the C=O bond (~1.23 Å) due to the larger van der Waals radius of sulfur.[5][7][8] This increased bond length can alter the positioning of the functional group within a binding pocket. Furthermore, thioamides have a higher barrier to C-N bond rotation, which can limit the conformational flexibility of the molecule, potentially locking it into a more bioactive conformation.[7][9]

| Property | Amide (-C=O) | Thioamide (-C=S) | Implication for Bioactivity |

| C=X Bond Length | ~1.23 Å | ~1.71 Å | Alters positioning and interactions within a target's binding site.[5][8] |

| H-Bonding | Strong Acceptor, Weaker Donor | Weaker Acceptor, Stronger Donor | Changes the nature of hydrogen bonding networks with target residues.[5][7] |

| Lipophilicity (LogP) | Lower | Higher | May improve membrane permeability and cell penetration.[7] |

| Dipole Moment | Higher | Lower | Influences long-range electrostatic interactions. |

| C-N Rotational Barrier | Lower | Higher | Reduces conformational flexibility, potentially pre-organizing the molecule for binding.[9] |

Hydrogen and Chalcogen Bonding Capabilities

A crucial distinction lies in hydrogen bonding. Thioamides are stronger hydrogen bond donors (from the N-H) but weaker hydrogen bond acceptors (at the sulfur atom) compared to their amide counterparts.[5][7] This inversion of H-bonding character is a powerful tool for achieving target selectivity. Additionally, the large, polarizable sulfur atom can participate in "chalcogen bonding"—a non-covalent interaction with electron-rich atoms like oxygen—which can be a key contributor to binding affinity where traditional hydrogen bonds are not possible.[9][10]

Caption: Potential bonding of a thioamide in a binding pocket.

Lipophilicity and Membrane Permeability

The substitution of oxygen with sulfur generally increases a molecule's lipophilicity.[7] This can have a profound impact on its pharmacokinetic properties, particularly its ability to cross biological membranes. For orally administered drugs or those targeting intracellular proteins, enhanced permeability can lead to improved bioavailability and efficacy.[5][11]

Chapter 3: Hypothesized Biological Targets and Mechanisms of Action

Based on the known activities of thioamide- and pyridine-containing compounds, we can formulate several primary hypotheses for the bioactivity of 6-(Pyrrolidin-1-yl)pyridine-3-carbothioamide.

Kinase Inhibition

The pyridine scaffold is a cornerstone of many kinase inhibitors. The thioamide group, with its unique hydrogen bonding and potential for chalcogen bonding, could form critical interactions with the hinge region or other key residues within a kinase active site, conferring high potency and selectivity.[5][6]

Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway.

Protease Inhibition

A fascinating application of thioamides is in modulating protease activity. A single O-to-S substitution at or near a protease cleavage site can render a peptide highly resistant to proteolysis.[12][13] In some cases, this modification can convert a good substrate into a potent inhibitor, likely by altering the electronics of the scissile bond and its interaction with the catalytic residues of the protease.[14][15] This makes cysteine proteases, such as cathepsins, a plausible target class.

Antimicrobial Activity

Thioamides are the active component of established antitubercular drugs like ethionamide.[5] These molecules often act as prodrugs that are enzymatically activated within the pathogen.[7][10] For 6-(Pyrrolidin-1-yl)pyridine-3-carbothioamide, a potential mechanism could involve bio-activation by a bacterial or fungal enzyme, leading to the formation of an active species that inhibits a critical cellular process like cell wall synthesis.

Metal Chelation

The "soft" sulfur atom of the thioamide has a high affinity for soft metals.[5][8] This suggests a potential role as an inhibitor of metalloenzymes, where the thioamide could coordinate with a catalytic metal ion (e.g., zinc, copper) and disrupt its function.[7][10]

Chapter 4: A Framework for Experimental Validation

To test these hypotheses, a systematic, multi-tiered screening approach is required. The cornerstone of this framework is the direct comparison of the target thioamide compound with its exact amide analogue, 6-(Pyrrolidin-1-yl)pyridine-3-carboxamide . This control is essential to isolate and quantify the contribution of the thioamide group.

Initial Screening: Target-Agnostic Phenotypic Assays

The first step is to determine if the compound has any biological effect in a cellular context. A broad antiproliferative screen is an efficient starting point.

Experimental Protocol 1: MTT Antiproliferative Assay

-

Cell Plating: Seed a panel of human cancer cell lines (e.g., MCF-7 breast, HepG2 liver, HCT-116 colon) into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Preparation: Prepare 2x serial dilutions of the thioamide and its amide analogue in DMSO, then further dilute in culture medium to achieve final concentrations ranging from 0.1 nM to 100 µM. Include a vehicle control (DMSO only).

-

Treatment: Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified, 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Convert absorbance values to percentage of viable cells relative to the vehicle control and plot dose-response curves to determine the IC₅₀ value for each compound.

Causality: This assay provides a broad functional readout. A significantly lower IC₅₀ for the thioamide compared to the amide analogue would be the first piece of evidence that the C=S group is critical for cytotoxic or cytostatic activity.

Target-Based Assay Validation

If a cellular phenotype is observed, the next step is to test the compound against specific, hypothesized molecular targets.

Experimental Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™) This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase inhibition.

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

-

Reaction Setup: In a 96-well plate, combine the target kinase (e.g., RAF1), its specific peptide substrate, and ATP in kinase reaction buffer.

-

Inhibitor Addition: Add the thioamide or its amide analogue at various concentrations (e.g., 1 nM to 50 µM).

-

Kinase Reaction: Incubate the plate at room temperature for 1 hour to allow the enzymatic reaction to proceed.

-

ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

-

Signal Generation: Add Kinase Detection Reagent, which contains luciferase and luciferin, to convert the ADP generated in the first step into ATP, and then into a luminescent signal. Incubate for 30 minutes.

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

-

Analysis: A lower luminescent signal indicates less ADP was produced, meaning greater kinase inhibition. Plot the results to determine IC₅₀ values.

Elucidating the Role of the Thioamide: The Amide Analogue Control

The data generated from these assays should be compiled to directly compare the two molecules.

| Assay | 6-(Pyrrolidin-1-yl)pyridine-3-carbothioamide (IC₅₀) | 6-(Pyrrolidin-1-yl)pyridine-3-carboxamide (IC₅₀) | Fold Difference | Interpretation |

| MCF-7 Antiproliferation | 1.2 µM | > 100 µM | >83x | The thioamide is essential for antiproliferative activity. |

| RAF1 Kinase Inhibition | 0.8 µM | 85 µM | 106x | The activity is likely mediated by kinase inhibition, where the thioamide is critical for binding. |

| Cathepsin L Inhibition | 5.4 µM | No activity | N/A | Suggests a secondary or alternative mechanism of action. |

| E. coli Growth Inhibition | > 100 µM | > 100 µM | - | The compound is unlikely to be a broad-spectrum antibacterial agent. |

Chapter 5: Structure-Activity Relationship (SAR) and Pharmacokinetic Considerations

A positive hit from the initial screens provides the foundation for a medicinal chemistry program to optimize the lead compound.

Proposed SAR Studies

Systematic modifications to the molecule can probe which features are most important for activity.

| R¹ (Pyridine C6) | R² (Pyridine C5) | R³ (Thioamide) | Hypothetical RAF1 IC₅₀ |

| Pyrrolidin-1-yl | H | -C(=S)NH₂ | 0.8 µM |

| Piperidin-1-yl | H | -C(=S)NH₂ | 2.5 µM |

| Pyrrolidin-1-yl | Cl | -C(=S)NH₂ | 0.2 µM |

| Pyrrolidin-1-yl | H | -C(=S)NHCH₃ | 1.5 µM |

| Pyrrolidin-1-yl | H | -C(=O)NH₂ | 85 µM |

This SAR table highlights how changes to the scaffold affect activity, always with the amide analogue as the key comparator to reinforce the thioamide's role.

Metabolic Stability and Pharmacokinetics

The thioamide group can influence a compound's metabolic fate. While it can enhance stability against proteolytic cleavage, the sulfur atom itself can be a site for metabolism, typically via oxidation by monooxygenase enzymes.[10] Assessing this stability early is crucial.

Experimental Protocol 3: Microsomal Stability Assay

-

Incubation Mixture: Prepare a solution containing pooled human liver microsomes, NADPH (as a cofactor), and phosphate buffer in a 96-well plate.

-

Compound Addition: Add the thioamide or amide analogue to the mixture at a final concentration of 1 µM.

-

Time-Course Incubation: Incubate the plate at 37°C. At specific time points (0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a solution of ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

-

LC-MS/MS Analysis: Analyze the supernatant by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.

-

Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance.

Causality: Comparing the metabolic stability of the thioamide and amide analogues reveals whether the thioamide group is a metabolic liability or contributes to enhanced stability.

Conclusion and Future Perspectives

This guide has established a comprehensive, hypothesis-driven framework for investigating the bioactivity of 6-(Pyrrolidin-1-yl)pyridine-3-carbothioamide, with a sharp focus on the pivotal role of the thioamide moiety. The unique physicochemical properties of the thioamide—its altered hydrogen bonding capacity, increased lipophilicity, and potential for chalcogen bonding—present a powerful, multifaceted tool for drug design. It is not merely a sulfur version of an amide; it is a distinct functional group that can unlock novel biological activities and improve pharmacokinetic profiles.

The proposed experimental workflow, centered on the crucial comparative analysis against the corresponding amide analogue, provides a clear and robust path to:

-

Identify relevant bioactivity in phenotypic screens.

-

Validate activity against specific, hypothesized molecular targets like kinases or proteases.

-

Quantify the precise contribution of the thioamide group to target engagement.

-

Assess the metabolic implications of this functional group.

By following this structured approach, researchers can systematically de-risk and advance thioamide-containing compounds, leveraging the unique chemistry of sulfur to develop next-generation therapeutics with superior efficacy and selectivity. The insights gained will not only define the potential of 6-(Pyrrolidin-1-yl)pyridine-3-carbothioamide but will also contribute to the broader understanding and application of thioamides in medicinal chemistry.

References

-

Huang, G., et al. (2024). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. European Journal of Medicinal Chemistry, 116732. [Link]

-

Huang, G., et al. (2024). Unlocking the potential of the thioamide group in drug design and development. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

-

Huang, G., et al. (2024). Thioamides in medicinal chemistry and as small molecule therapeutic agents. PubMed. [Link]

-

Huang, G., et al. (2024). Unlocking the potential of the thioamide group in drug design and development. PMC. [Link]

-

Huang, G., et al. (2024). Unlocking the potential of the thioamide group in drug design and development. Taylor & Francis Online. [Link]

-

Huang, G., et al. (2024). Full article: Unlocking the potential of the thioamide group in drug design and development. Taylor & Francis Online. [Link]

-

Miller, M. J., et al. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. PMC. [Link]

-

Huang, G., et al. (2024). Thioamides in medicinal chemistry and as small molecule therapeutic agents. OUCI. [Link]

-

Indian Institute of Science. (2023). Small chemical change to boost bioavailability of drug molecules. EurekAlert!. [Link]

-

Riaz, M., et al. (2025). Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. PMC. [Link]

-

Noin, A. S., et al. (2022). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. [Link]

-

Various Authors. (2023). Some valuable compounds containing thioamides. ResearchGate. [Link]

-

Verma, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]

-

Riaz, M., et al. (2025). Full article: Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. Taylor & Francis Online. [Link]

-

Liu, T., et al. (2021). Rational design of thioamide peptides as selective inhibitors of cysteine protease cathepsin L. Chemical Science (RSC Publishing). [Link]

-

Sroor, F. M., et al. (2025). Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. ResearchGate. [Link]

-

de la Torre, B. G., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. [Link]

-

Naseer, A., et al. (2021). Synthesis of pyridine carboxamide and carbothioamide (1–12). ResearchGate. [Link]

-

Miller, L. M., et al. (2017). Thioamide Substitution Selectively Modulates Proteolysis and Receptor Activity of Therapeutic Peptide Hormones. Journal of the American Chemical Society. [Link]

-

National Center for Biotechnology Information. 6-(Pyrrolidin-1-yl)pyridine-3-carbothioamide. PubChem. [Link]

-

Wang, C., et al. (2023). Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications. [Link]

-

Prešeren, A., et al. (2012). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. ResearchGate. [Link]

-

Szostak, M., et al. (2022). Thioamide N–C(S) Activation by Ground-State-Destabilization. The Royal Society of Chemistry. [Link]

-

Various Authors. (2021). Thioamide-Containing Peptides and Proteins. ResearchGate. [Link]

-

Various Authors. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

Giannakoulias, S. (2022). Applications of Thioamide Stabilized Peptides as Molecular Probes, Imaging Agents, and Therapeutics. ScholarlyCommons - University of Pennsylvania. [Link]

-

Various Authors. (2011). Pyrrolidin-3-yl-N-methylbenzamides as potent histamine 3 receptor antagonists. PubMed. [Link]

-

Various Authors. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers. [Link]

-

Various Authors. (2021). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases. ResearchGate. [Link]

Sources

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

- 4. mdpi.com [mdpi.com]

- 5. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thioamides in medicinal chemistry and as small molecule therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Small chemical change to boost bioavailability of drug molecules | EurekAlert! [eurekalert.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Rational design of thioamide peptides as selective inhibitors of cysteine protease cathepsin L - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00785H [pubs.rsc.org]

- 15. DSpace [repository.upenn.edu]

Solubility profile of 6-(Pyrrolidin-1-yl)pyridine-3-carbothioamide in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 6-(Pyrrolidin-1-yl)pyridine-3-carbothioamide in Organic Solvents

Executive Summary

The characterization of a compound's solubility is a cornerstone of pharmaceutical development, influencing everything from process chemistry and purification to formulation and final dosage form design. This technical guide provides a comprehensive overview of the solubility profile of 6-(Pyrrolidin-1-yl)pyridine-3-carbothioamide, a heterocyclic compound with structural motifs pertinent to medicinal chemistry. We delve into the theoretical principles governing its solubility based on molecular structure analysis. A detailed, field-proven protocol for determining equilibrium solubility via the shake-flask method is presented, grounded in standards outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering both the foundational knowledge and the practical, step-by-step methodology required to generate a robust and reliable solubility profile for this compound in a range of common organic solvents.

Introduction

6-(Pyrrolidin-1-yl)pyridine-3-carbothioamide (PubChem CID: 24690649) is a molecule featuring a pyridine core, a pyrrolidine substituent, and a carbothioamide functional group.[4] Such nitrogen-containing heterocyclic structures are of significant interest in drug discovery. A thorough understanding of the physicochemical properties of this active pharmaceutical ingredient (API) candidate is paramount for its advancement through the development pipeline.

Solubility, the thermodynamic limit of dissolution of a solute in a solvent, is a critical parameter.[1][5] In the context of organic solvents, this profile dictates the feasibility of:

-

Synthesis and Purification: Selecting appropriate solvents for reaction media and for crystallization to control yield and purity.

-

Formulation Development: Identifying suitable co-solvents or vehicles for preclinical toxicology studies and for the development of liquid dosage forms.

-

Analytical Methodologies: Choosing appropriate diluents for quantitative analysis by techniques such as High-Performance Liquid Chromatography (HPLC).

This document provides the scientific rationale and a validated experimental framework for systematically determining the solubility of 6-(Pyrrolidin-1-yl)pyridine-3-carbothioamide.

Theoretical Foundations of Solubility

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces between the solute and solvent molecules.[6][7]

Molecular Structure and Physicochemical Properties

A predictive analysis of the solubility of 6-(Pyrrolidin-1-yl)pyridine-3-carbothioamide begins with an examination of its structural features.

-

Molecular Formula: C₁₀H₁₃N₃S[4]

-

Molecular Weight: 207.30 g/mol [4]

-

Predicted Lipophilicity (XLogP3): 1.3[4]